2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16176553
InChI: InChI=1S/C23H19N3O2/c1-15-12-19-21(23(27)26(15)14-16-8-4-2-5-9-16)20(17-10-6-3-7-11-17)18(13-24)22(25)28-19/h2-12,20H,14,25H2,1H3
SMILES:
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16176553

Molecular Formula: C23H19N3O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile -

Specification

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
IUPAC Name 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C23H19N3O2/c1-15-12-19-21(23(27)26(15)14-16-8-4-2-5-9-16)20(17-10-6-3-7-11-17)18(13-24)22(25)28-19/h2-12,20H,14,25H2,1H3
Standard InChI Key KYZCGEGELCYBOL-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Nomenclature

The compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused bicyclic system comprising a pyran ring (oxygen-containing six-membered ring) and a pyridine ring (nitrogen-containing six-membered ring). The IUPAC name, 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, systematically describes its substituents:

  • Position 2: Amino group (-NH₂)

  • Position 3: Cyano group (-C≡N)

  • Position 4: Phenyl group (-C₆H₅)

  • Position 6: Benzyl group (-CH₂C₆H₅)

  • Position 7: Methyl group (-CH₃) .

Molecular Formula and Weight

The molecular formula C₂₃H₁₉N₃O₂ corresponds to a molar mass of 369.4 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Molecular Identifiers

PropertyValue
IUPAC Name2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Molecular FormulaC₂₃H₁₉N₃O₂
Molecular Weight369.4 g/mol
InChIInChI=1S/C23H19N3O2/c1-15-12-19-21(23(27)26(15)14-16-8-4-2-5-9-16)20(17-10-6-3-7-11-17)18(13-24)22(25)28-19/h2-12,20H,14,25H2,1H3
InChIKeyKYZCGEGELCYBOL-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4
PubChem CID2754038

Synthesis and Manufacturing Processes

General Synthetic Strategy

The synthesis of pyrano[3,2-c]pyridine derivatives typically involves Michael addition-cyclocondensation between arylmethylene malononitriles (or methyl cyanoacetates) and 4-hydroxy-6-methyl-2-pyridone derivatives. This one-pot reaction proceeds via:

  • Michael Addition: Nucleophilic attack by the pyridone oxygen on the α,β-unsaturated nitrile.

  • Enolization: Tautomerization to form an enolic intermediate.

  • Cyclodehydration: Intramolecular cyclization to yield the fused bicyclic system .

Optimized Protocol for Target Compound

  • Reactants:

    • 4-Hydroxy-6-methyl-2-pyridone (1.0 equiv)

    • Benzylidene malononitrile (1.2 equiv)

  • Conditions:

    • Solvent: Pyridine or ethanol

    • Temperature: Reflux (80–100°C)

    • Duration: 6–12 hours

  • Workup:

    • Precipitation via acidification (HCl)

    • Purification by recrystallization (ethanol/water) .

Table 2: Synthetic Parameters and Yields

ParameterValue
Reaction Temperature80–100°C
Reaction Time6–12 hours
SolventPyridine/Ethanol
Yield65–75%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under ambient conditions; degrades above 250°C.

Spectroscopic Characterization

  • IR (KBr): Peaks at 3340 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) .

  • ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, 10H, aromatic), 6.50 (s, 1H, NH₂), 4.10 (d, 2H, CH₂), 2.35 (s, 3H, CH₃) .

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